4-Acetyl-2-amino-5-methyl-3-furonitrile
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Description
"4-Acetyl-2-amino-5-methyl-3-furonitrile" is a chemical compound of interest due to its potential in various chemical reactions and properties that may contribute to the development of new materials or pharmaceuticals. The research presented here offers insights into its synthesis, structural analysis, and properties.
Synthesis Analysis
The synthesis of compounds related to "4-Acetyl-2-amino-5-methyl-3-furonitrile" involves various chemical reactions, including the reaction of N-Acyl derivatives of 2-Amino-3,3-dichloroacrylonitrile (ADAN) with amines, leading to the formation of oxazole and oxazolone derivatives under specific conditions (Matsumura, Saraie, & Hashimoto, 1976). These methods highlight the versatility of ADAN derivatives in synthesizing complex heterocyclic compounds.
Molecular Structure Analysis
The molecular structure and vibrational properties of compounds similar to "4-Acetyl-2-amino-5-methyl-3-furonitrile" have been studied using quantum chemical calculations and spectroscopy. Investigations into tautomeric equilibria, hydrogen bonding, and molecular vibrations offer insights into the structural characteristics of these compounds (Szabó, Češljević, & Kovács, 2001). Such studies provide a deeper understanding of the molecular structure and stability.
Chemical Reactions and Properties
The chemical behavior of "4-Acetyl-2-amino-5-methyl-3-furonitrile" derivatives involves various reactions, including cyclization to form oxazoles and reactions with acid anhydrides to produce imidic compounds. These processes are influenced by the functional groups present and the reaction conditions (Matsumura, Saraie, & Hashimoto, 1976).
Safety And Hazards
properties
IUPAC Name |
4-acetyl-2-amino-5-methylfuran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-4(11)7-5(2)12-8(10)6(7)3-9/h10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPUBWAPTSHCLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)N)C#N)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402917 |
Source
|
Record name | 4-acetyl-2-amino-5-methyl-3-furonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-2-amino-5-methyl-3-furonitrile | |
CAS RN |
108129-35-7 |
Source
|
Record name | 4-acetyl-2-amino-5-methyl-3-furonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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